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Cat. No.: B12397779 Get Quote

2'-Deoxy-2'-fluoro-4-thiouridine: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
2'-Deoxy-2'-fluoro-4-thiouridine is a synthetic pyrimidine nucleoside analogue characterized

by the substitution of the 2'-hydroxyl group with fluorine and the 4-keto group with sulfur. These

modifications confer unique chemical and biological properties, making it a compound of

interest in antiviral and anticancer research. This technical guide provides a comprehensive

overview of the known physical and chemical properties, a detailed plausible synthesis

protocol, and the proposed mechanism of action of 2'-Deoxy-2'-fluoro-4-thiouridine.

Core Physical and Chemical Properties
While specific experimental data for 2'-Deoxy-2'-fluoro-4-thiouridine is limited in publicly

available literature, the following table summarizes its known identifiers and estimated

properties based on closely related analogues.
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Property Value Source/Basis

IUPAC Name

1-((2R,4S,5R)-4-fluoro-5-

(hydroxymethyl)-4-thioxolan-2-

yl)-5-methylpyrimidine-

2,4(1H,3H)-dione

N/A

CAS Number 10212-16-5 [1]

Molecular Formula C₉H₁₁FN₂O₄S [1]

Molecular Weight 262.26 g/mol Calculated

Melting Point Not available N/A

Solubility

Expected to be soluble in

DMSO and DMF; slightly

soluble in ethanol and water.

Based on 4-thiouridine and 2'-

deoxyuridine[2][3]

UV-Vis λmax ~336 nm in water
Estimated from 5-fluoro-4-thio-

2'-deoxyuridine[4]

pKa Not available N/A

Specific Rotation Not available N/A

Chemical Characteristics and Spectroscopic
Analysis
The chemical identity of 2'-Deoxy-2'-fluoro-4-thiouridine is established through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sugar

and base protons. The imino proton (N-H) of the thiouracil ring is anticipated to appear at a

significantly downfield chemical shift (around 13 ppm), a characteristic feature of 4-

thionucleosides.[4]
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¹³C NMR: The carbon spectrum will be distinguished by the C4 carbon signal of the

thiocarbonyl group, which is expected to be shifted significantly downfield (around 190 ppm)

compared to its uridine counterpart.[4]

¹⁹F NMR: A distinct signal corresponding to the 2'-fluoro substituent will be present.

UV-Visible Spectroscopy: The replacement of the oxygen atom at the 4-position with sulfur

results in a significant bathochromic shift (red shift) in the UV absorption maximum. While 2'-

deoxyuridine absorbs at approximately 262 nm, 4-thiouridine derivatives typically exhibit a

strong absorption band around 330-345 nm.[4] This property is useful for quantification and for

studying its interaction with biomolecules.

Experimental Protocols
The following section outlines a plausible, multi-step synthesis protocol for 2'-Deoxy-2'-fluoro-
4-thiouridine, compiled from established methodologies for the synthesis of related nucleoside

analogues.[2][5][6]

Synthesis of a Protected 2'-Deoxy-2'-fluororibose
Intermediate
The synthesis typically begins with a suitably protected ribose derivative. A common starting

material is 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

Step 1: Fluorination of the Sugar Moiety

Dissolve the protected ribose in an anhydrous aprotic solvent (e.g., dichloromethane).

Cool the solution to -15 °C.

Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to the

solution.

Allow the reaction to warm to room temperature and stir for several hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the resulting 2-deoxy-2-fluoro-arabinofuranose derivative by silica gel

chromatography.

Glycosylation with Uracil
Step 2: Formation of the Nucleoside

The protected 2'-deoxy-2'-fluororibose is converted to a glycosyl donor, typically a bromide

or chloride.

In a separate flask, silylate uracil with a silylating agent (e.g., N,O-

bis(trimethylsilyl)acetamide) in an anhydrous solvent like acetonitrile.

Add the glycosyl donor to the silylated uracil solution in the presence of a Lewis acid

catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).

Stir the reaction at room temperature until completion, monitored by thin-layer

chromatography (TLC).

Work up the reaction mixture and purify the protected 2'-deoxy-2'-fluorouridine by column

chromatography.

Thiation of the Uracil Ring
Step 3: Conversion to 4-Thiouridine Derivative

Dissolve the protected 2'-deoxy-2'-fluorouridine in an anhydrous solvent such as pyridine

or dioxane.

Add a thionating agent, most commonly Lawesson's reagent, to the solution.

Heat the reaction mixture at reflux for several hours.

Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture and remove the solvent under reduced

pressure.

Purify the resulting protected 2'-deoxy-2'-fluoro-4-thiouridine by silica gel

chromatography.

Deprotection
Step 4: Removal of Protecting Groups

Dissolve the protected 2'-deoxy-2'-fluoro-4-thiouridine in methanolic ammonia.

Stir the solution at room temperature for several hours to overnight.

Remove the solvent under reduced pressure.

Purify the final product, 2'-Deoxy-2'-fluoro-4-thiouridine, by recrystallization or column

chromatography.

Synthesis Workflow

Protected Ribose Fluorinated Sugar
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Protected 2'-F-Uridine
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Deprotection
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Caption: General synthesis workflow for 2'-Deoxy-2'-fluoro-4-thiouridine.

Mechanism of Action and Biological Activity
The biological activity of many nucleoside analogues, including 2'-Deoxy-2'-fluoro-4-
thiouridine, is dependent on their intracellular conversion to the corresponding triphosphate

form. This metabolic activation is a critical step for their therapeutic effect.

Proposed Metabolic Activation Pathway
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Pyrimidine nucleoside analogues are typically metabolized through anabolic pathways utilized

by their endogenous counterparts.[6][7] The proposed activation of 2'-Deoxy-2'-fluoro-4-
thiouridine involves a three-step phosphorylation cascade catalyzed by cellular kinases.

Monophosphorylation: The initial and often rate-limiting step is the conversion of the

nucleoside to its 5'-monophosphate derivative by a nucleoside kinase.

Diphosphorylation: The monophosphate is subsequently phosphorylated to the diphosphate

by a nucleoside monophosphate kinase.

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the

active 5'-triphosphate metabolite.

Metabolic Activation Pathway
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Caption: Proposed metabolic activation of 2'-Deoxy-2'-fluoro-4-thiouridine.
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Inhibition of Viral Polymerase
The resulting 2'-deoxy-2'-fluoro-4-thiouridine triphosphate acts as a competitive inhibitor of

viral RNA-dependent RNA polymerase (RdRp).[8] By mimicking the natural nucleoside

triphosphate, it binds to the active site of the viral polymerase. The presence of the 2'-fluoro

group can affect the sugar pucker and the overall conformation of the growing nucleic acid

chain, potentially leading to chain termination and the inhibition of viral replication.

Conclusion
2'-Deoxy-2'-fluoro-4-thiouridine is a promising nucleoside analogue with potential

applications in antiviral and anticancer therapies. Its unique structural modifications lead to

distinct spectroscopic properties and a proposed mechanism of action involving metabolic

activation and inhibition of viral polymerases. Further research is warranted to fully elucidate its

physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological

activity and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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